

# An In-depth Technical Guide to the Thermodynamic Properties of Copper-Molybdenum Systems

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This technical guide provides a comprehensive overview of the thermodynamic properties of the copper-molybdenum (Cu-Mo) system. Due to the high melting points and immiscibility of copper and molybdenum, direct experimental measurement of their thermodynamic properties is challenging. Consequently, much of the available data is derived from thermodynamic assessments using the CALPHAD (Calculation of Phase Diagrams) method, which relies on a combination of limited experimental data and theoretical models. This guide synthesizes the available information, presenting both assessed data and detailed descriptions of the experimental methodologies used for such high-temperature alloy systems.

## Cu-Mo Phase Diagram and Invariant Reactions

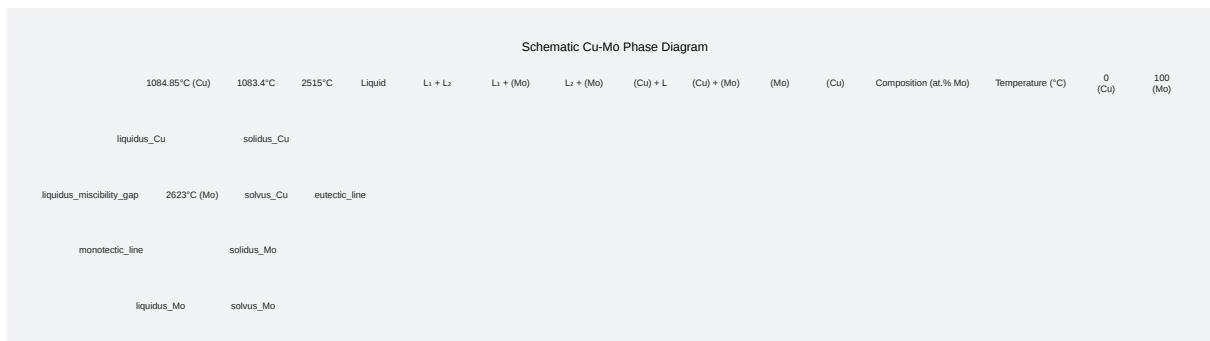
The Cu-Mo system is characterized by very limited mutual solid solubility and a large miscibility gap in the liquid phase. The assessed phase diagram is primarily based on thermodynamic calculations due to a scarcity of experimental data.<sup>[1]</sup> Early studies indicated that copper and molybdenum are insoluble in each other in both liquid and solid states.<sup>[1]</sup> Later investigations reported a small solubility of copper in molybdenum at high temperatures.<sup>[1]</sup>

The essential features of the assessed Cu-Mo equilibrium diagram include very limited terminal solid solutions, a eutectic reaction, and a monotectic reaction.<sup>[1]</sup>

Table 1: Invariant Reactions in the Cu-Mo System

Reaction	Temperature (°C)	Composition (at.% Mo)	Phases in Equilibrium
Eutectic	1083.4	0.08	Liquid $\leftrightarrow$ (Cu) + (Mo)
Monotectic	2515	98.4	Liquid <sub>2</sub> $\leftrightarrow$ Liquid <sub>1</sub> + (Mo)

Data sourced from Subramanian and Laughlin (1990).[\[1\]](#)



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Caption: A schematic representation of the Copper-Molybdenum phase diagram.

## Thermodynamic Data

The thermodynamic properties of the Cu-Mo system have been modeled using the CALPHAD approach. The integral molar excess Gibbs energies for the liquid and solid solutions are key parameters in these models.[1] From these, other thermodynamic quantities such as enthalpy and activity can be derived.

## Gibbs Free Energy of Mixing

The integral molar excess Gibbs energy functions for the liquid (L) and solid (bcc and fcc) phases are given by the following equations:

- $G_{ex}(L) = x_{Cu}(1 - x_{Cu})(55770 + 2494(1 - x_{Cu})) \text{ J/mol}$
- $G_{ex}(\text{fcc}) = 83144 * x_{Mo}(1 - x_{Mo}) \text{ J/mol}$
- $G_{ex}(\text{bcc}) = 82818 * x_{Mo}(1 - x_{Mo}) \text{ J/mol}$

Where  $x_{Cu}$  and  $x_{Mo}$  are the mole fractions of copper and molybdenum, respectively.

## Enthalpy of Mixing

The enthalpy of mixing ( $\Delta H_{mix}$ ) is a measure of the heat absorbed or released upon the formation of an alloy from its pure components. For the Cu-Mo system, the enthalpy of mixing is positive, indicating an endothermic process and a tendency for the components to remain separate, which is consistent with the observed immiscibility.

Table 2: Calculated Integral Molar Enthalpy of Mixing for Liquid Cu-Mo Alloys at 1550°C

Mole Fraction Mo (x <sub>Mo</sub> )	Enthalpy of Mixing (kJ/mol)
0.1	6.1
0.2	11.2
0.3	15.3
0.4	18.4
0.5	20.5
0.6	21.6
0.7	21.7
0.8	20.8
0.9	18.9

Values calculated based on the Gibbs energy functions from Subramanian and Laughlin (1990).[\[1\]](#)

## Thermodynamic Activity

The thermodynamic activity of a component in an alloy represents its effective concentration and is a measure of its deviation from ideal behavior. In the Cu-Mo system, the activities of both components show strong positive deviations from Raoult's law, further confirming the repulsive interaction between copper and molybdenum atoms.

Table 3: Calculated Thermodynamic Activities of Cu and Mo in Liquid Alloys at 1550°C

Mole Fraction Mo (xMo)	Activity of Cu (aCu)	Activity of Mo (aMo)
0.1	0.98	0.88
0.2	0.93	0.95
0.3	0.86	0.98
0.4	0.77	0.99
0.5	0.67	1.00
0.6	0.56	1.00
0.7	0.44	1.00
0.8	0.32	1.00
0.9	0.18	1.00

Values calculated based on the Gibbs energy functions from Subramanian and Laughlin (1990).[\[1\]](#)

## Experimental Protocols

While specific experimental data for the Cu-Mo system is scarce, the following sections describe the standard methodologies that would be employed to determine the thermodynamic properties of such a high-temperature, refractory alloy system.

### High-Temperature Calorimetry for Enthalpy of Mixing

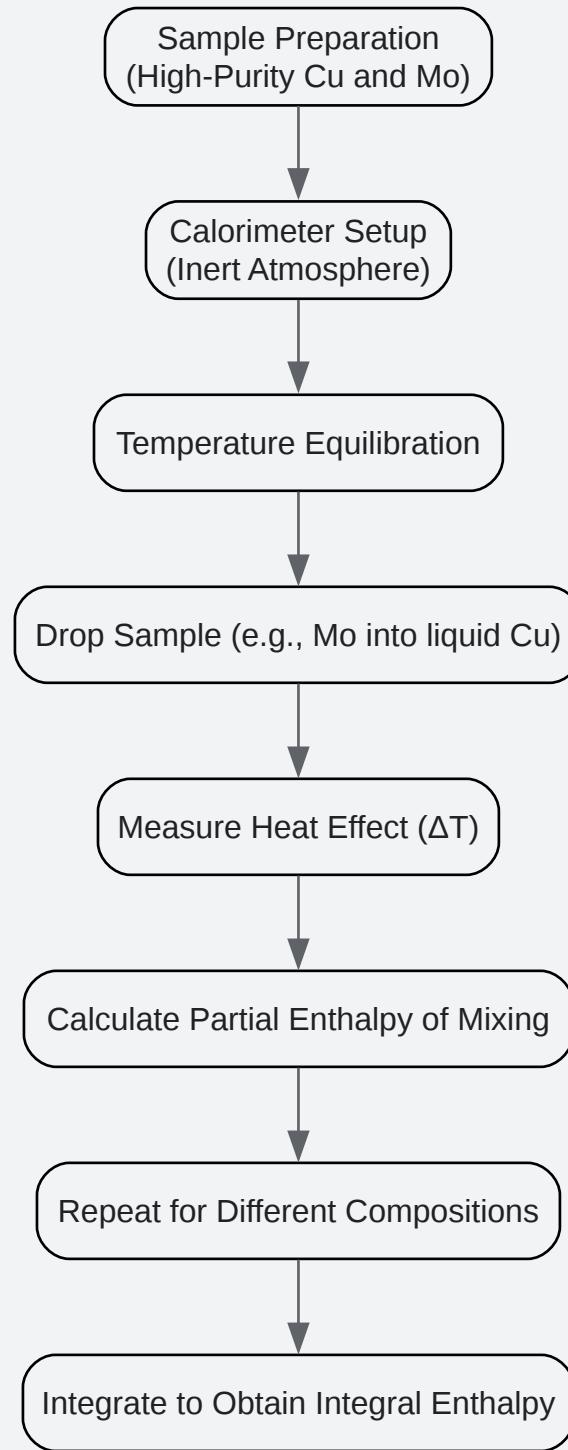
High-temperature calorimetry is used to directly measure the heat effects associated with alloy formation. For refractory systems like Cu-Mo, a high-temperature drop calorimeter or a Calvet-type calorimeter would be suitable.

Methodology:

- Sample Preparation: High-purity copper and molybdenum are prepared in the desired molar ratios.

- Calorimeter Setup: A high-temperature calorimeter, capable of reaching temperatures above the melting point of copper, is used. The calorimeter is typically operated under an inert atmosphere (e.g., purified argon) to prevent oxidation.
- Measurement Procedure (Drop Calorimetry):
  - A sample of one component (e.g., molybdenum) at a known temperature (often room temperature) is dropped into a crucible containing the other component (e.g., liquid copper) held at a constant high temperature within the calorimeter.
  - The heat absorbed or released during the dissolution and mixing of the dropped sample is measured by monitoring the temperature change of the liquid bath.
  - The partial enthalpy of mixing is determined from the measured heat effect and the amount of the dropped substance.
  - The integral enthalpy of mixing is obtained by integrating the partial enthalpies over the entire composition range.
- Data Analysis: The raw data is corrected for heat losses and the heat capacity of the components to obtain the enthalpy of mixing as a function of composition.

## Workflow for High-Temperature Calorimetry



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Caption: A simplified workflow for determining the enthalpy of mixing using high-temperature calorimetry.

## Electromotive Force (EMF) Method for Thermodynamic Activity

The EMF method is a powerful technique for determining the thermodynamic activity of a component in an alloy. It involves measuring the potential difference of an electrochemical cell where the alloy is one of the electrodes.

Methodology:

- **Electrochemical Cell Construction:** A galvanic cell is constructed, typically with the following configuration: Mo | Molten Salt Electrolyte with Mo ions | Cu-Mo Alloy
- **Electrolyte Selection:** A suitable molten salt electrolyte that is stable at high temperatures and in which molybdenum has a well-defined ionic state is chosen.
- **Measurement Procedure:**
  - The cell is assembled in a furnace and heated to the desired temperature under an inert atmosphere.
  - The potential difference (EMF) between the pure molybdenum electrode and the Cu-Mo alloy electrode is measured using a high-impedance voltmeter.
- **Data Analysis:** The activity of molybdenum ( $a_{Mo}$ ) in the alloy is calculated from the measured EMF ( $E$ ) using the Nernst equation:  $E = - (RT / nF) * \ln(a_{Mo})$  where  $R$  is the gas constant,  $T$  is the absolute temperature,  $n$  is the number of electrons transferred in the cell reaction, and  $F$  is the Faraday constant. The activity of copper can then be determined using the Gibbs-Duhem equation.

## Knudsen Effusion Mass Spectrometry (KEMS) for Vapor Pressure and Activity

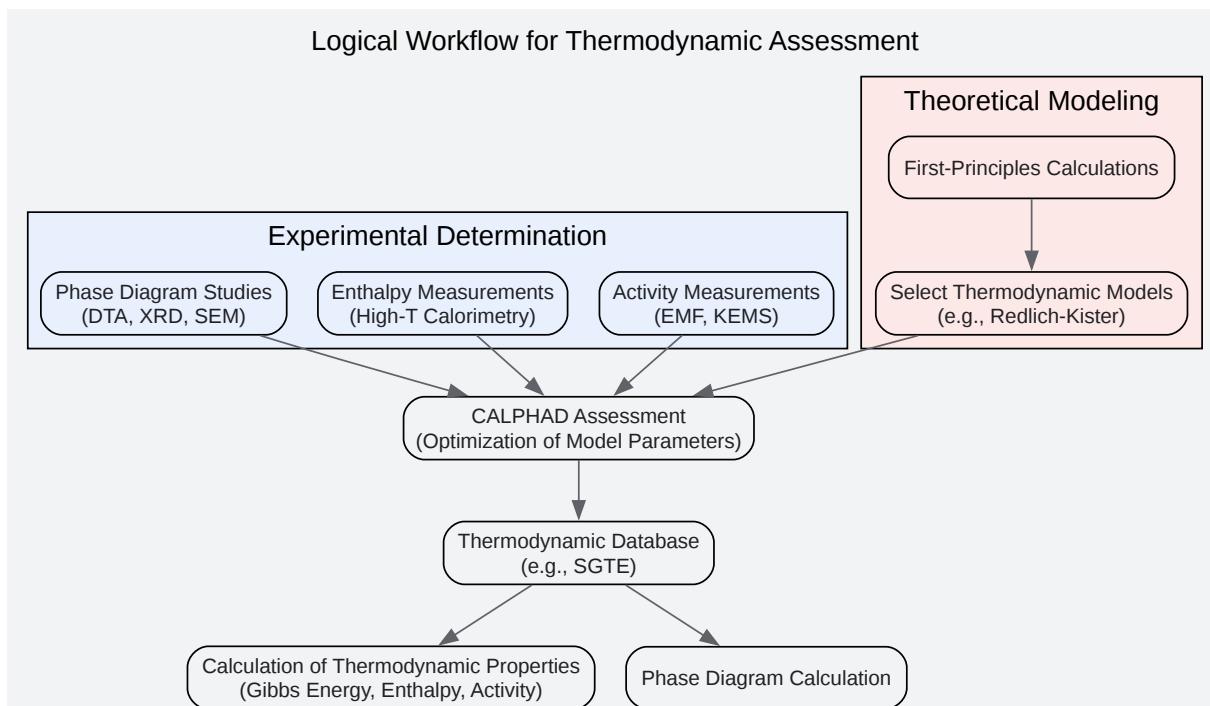
KEMS is used to determine the vapor pressure of components over an alloy at high temperatures, from which their thermodynamic activities can be calculated. This method is particularly suitable for systems with low vapor pressures.

Methodology:

- Sample Preparation: A Cu-Mo alloy of known composition is placed in a Knudsen cell, which is a small, inert container with a tiny orifice.
- Experimental Setup: The Knudsen cell is heated in a high-vacuum chamber. The atoms or molecules effusing from the orifice form a molecular beam that is directed into the ion source of a mass spectrometer.
- Measurement Procedure:
  - The mass spectrometer is used to identify and quantify the species in the effusing vapor.
  - The ion intensities of copper and molybdenum are measured as a function of temperature.
- Data Analysis: The partial pressures of the components are related to their measured ion intensities. The activity of a component (e.g., copper) is then calculated as the ratio of its partial pressure over the alloy to the vapor pressure of the pure component at the same temperature:  $a_{Cu} = P_{Cu} / P^{\circ}_{Cu}$

## Logical Workflow for Thermodynamic Assessment

The thermodynamic properties of systems like Cu-Mo are often determined through a combination of experimental measurements and theoretical modeling, as outlined in the CALPHAD methodology.



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## References

- 1. andrew.cmu.edu [andrew.cmu.edu]
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